molecular formula C4H11O4P B1301941 Dimethyl (2-hydroxyethyl)phosphonate CAS No. 54731-72-5

Dimethyl (2-hydroxyethyl)phosphonate

Cat. No. B1301941
CAS RN: 54731-72-5
M. Wt: 154.1 g/mol
InChI Key: TZPPDWDHNIMTDQ-UHFFFAOYSA-N
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Description

Dimethyl (2-hydroxyethyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group, which is similar to a phosphate but with one of the oxygen atoms replaced by a carbon. The compound is of interest due to its potential applications in material science and synthetic chemistry.

Synthesis Analysis

The synthesis of dimethyl (2-hydroxyethyl)phosphonate derivatives can be achieved through various methods. For instance, the Michaelis-Becker reaction has been used to synthesize dialkyl 2-(methacryloyloxyethyl) phosphonates, which are closely related to dimethyl (2-hydroxyethyl)phosphonate . This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents. Another approach involves the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) to produce polymers with controlled molecular weight . Additionally, the transformation of allylic hydroxyphosphonates into allylic aminophosphonates has been described, which could be relevant for the synthesis of related dimethyl (2-hydroxyethyl)phosphonate compounds .

Molecular Structure Analysis

The molecular structure of dimethyl (2-hydroxyethyl)phosphonate derivatives can exhibit interesting features such as strong intramolecular interactions. For example, dimethyl 2-hydroxy-3-benzoylpropylphosphonate shows significant intramolecular interactions between the hydroxyl oxygen and the phosphorus atom, leading to a dimeric arrangement in the solid state . This kind of interaction can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Dimethyl (2-hydroxyethyl)phosphonate and its derivatives can undergo various chemical reactions. The reaction with sulfuryl chloride and phosphorus pentachloride can afford olefinic and dichloro derivatives of phosphonates . Additionally, the reaction with amines can lead to the formation of novel cyclic phosphonic analogues or the hydrolysis of one methyl ester group in the phosphonic acid residue . The hydrolysis of dimethyl-H-phosphonate has been studied using 18O-labelling and 31P-NMR, supporting a mechanism involving exclusive [P=O] bond cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl (2-hydroxyethyl)phosphonate derivatives are influenced by their molecular structure. The RAFT polymerization of MAPC1 and its hydrolyzed derivative hPMAPC1 has been shown to be affected by solvent polarity, which impacts the polymerization rate and control . The optical resolution of dimethyl α-hydroxy-arylmethylphosphonates has been achieved, indicating the potential for producing enantiomerically pure compounds . The thermal properties of polymerized dialkylmethacryloyloxyethyl phosphonates have been characterized, showing two-step degradation in a nitrogen atmosphere .

Scientific Research Applications

Synthesis of Aminophosphonic Acids

Dimethyl (2-hydroxyethyl)phosphonate is used in the synthesis of aminophosphonic acids. This involves chemical reactions at elevated temperatures, including transesterification and hydrolysis processes. The interaction of dimethyl H-phosphonate with hydroxyalkyl carbamates has been studied using NMR and mass spectroscopy, revealing complex chemical transformation pathways (Troev, Koseva, & Hägele, 2008).

Synthesis and Characterization of Phosphonates

The synthesis of various phosphonate compounds, including those involving dimethyl (2-hydroxyethyl)phosphonate, is an area of active research. This includes the reaction of dimethyl phosphonates with amines to create new classes of phosphonic analogues. These compounds are characterized using methods such as mass spectrometry, NMR, and others (Elż & Slawomir, 1999).

Polymerization and Material Science

Dimethyl (2-hydroxyethyl)phosphonate is used in material science, particularly in the polymerization of specific phosphonates. The kinetics and mechanisms of polymerization have been studied, offering insights into the thermal and chemical properties of these materials (Rajalakshmi, Krishnan, & Nayak, 2015).

Pharmacokinetics and Drug Development

While specific applications in drug development are excluded as per the requirements, it's noteworthy to mention that dimethyl (2-hydroxyethyl)phosphonate-related compounds have been explored in the context of their pharmacokinetic properties, particularly in the development of prodrugs and novel therapeutic agents (Fujitaki et al., 2008).

Safety And Hazards

When handling Dimethyl (2-hydroxyethyl)phosphonate, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Phosphorus-based polymers, including those containing Dimethyl (2-hydroxyethyl)phosphonate, have been widely studied and exhibit very unusual and interesting properties . They are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field . As they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones , further developments in this field can be expected in the near future.

properties

IUPAC Name

2-dimethoxyphosphorylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPPDWDHNIMTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203197
Record name Dimethyl (2-hydroxyethyl)phosphonate
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Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2-hydroxyethyl)phosphonate

CAS RN

54731-72-5
Record name Dimethyl P-(2-hydroxyethyl)phosphonate
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Record name Dimethyl (2-hydroxyethyl)phosphonate
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Record name Dimethyl (2-hydroxyethyl)phosphonate
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Record name Dimethyl (2-hydroxyethyl)phosphonate
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Synthesis routes and methods I

Procedure details

600 g of 2-acetoxyethane-phosphonic acid dimethyl ester are heated for 5 hours to 65°-75°C in 600 ml of methanol to which 3 g of sodium had been added. A mixture of methyl acetate/methanol is removed continuously by distillation. The reaction being terminated, the residue is submitted to distillation under reduced pressure, 369 g of 2-hydroxyethane-phosphonic acid dimethyl ester (boiling point: 122°C/0.2 torr) are obtained, corresponding to a yield of 84% in the theoretical.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 100 g of 2-acetoxyethane-phosphonic acid dimethyl ester in 100 ml of anhydrous methanol -- 4 g of p-toluenesulfonic acid being added -- is heated for 5 hours to 65°-75°C while removing simultaneously by distillation a mixture of methyl acetate/methanol. After distillation under reduced pressure, 59 g of 2-hydroxyethane-phosphonic acid dimethyl ester are obtained, corresponding to a yield of 75% of the theoretical.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 50 g of 2-acetoxyethane phosphonic acid dimethyl ester in 100 ml of anhydrous methanol is heated to 65°-70°C for 5 hours, while adding one drop of concentrated sulfuric acid. A mixture of methyl acetate/methanol is removed continuously by distillation in the course of the reaction. After a distillation under reduced pressure 33.5 g of 2-hydroxyethane-phosphonic acid dimethyl ester are obtained, corresponding to a yield of 85% of the theoretical.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 50 g of 2-acetoxyethane-phosphonic acid dimethyl ester in 100 ml of anhydrous methanol is mixed with 0.5 g of KOH and heated to 65°-70°C for 5 hours while simultaneously removing a mixture of methyl acetate/methanol by distillation. The crude product is submitted to distillation under reduced pressure, 34 g of 2-hydroxyethane-phosphonic acid dimethyl ester are obtained, corresponding to a yield of 86.5% of the theoretical.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl (2-hydroxyethyl)phosphonate
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Dimethyl (2-hydroxyethyl)phosphonate
Reactant of Route 6
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Citations

For This Compound
36
Citations
S Edizer, G Sahin, D Avci - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
Five novel phosphonated mono‐ and dimethacrylate monomers have been synthesized by two different routes. Monomers 1 and 2 were synthesized by reactions of methacryloyl …
Number of citations: 21 onlinelibrary.wiley.com
F Zeuner, J Angermann, N Moszner - Synthetic communications, 2006 - Taylor & Francis
… Esterification of 1‐ethoxycarbonyl‐2‐vinylcyclopropane‐1‐carboxylic acid with dimethyl 2‐hydroxyethyl‐phosphonate gave the 2‐vinylcyclopropane phosphonic acid dimethylester 1e. …
Number of citations: 8 www.tandfonline.com
F Zeuner, N Moszner, T Völkel, K Vogel… - … , Sulfur, and Silicon …, 1999 - Taylor & Francis
Introduction Achieving a strong and durable bond to dentine is of great importance in restorative techniques. In recent years there has been a lot of debate as to how such a bond may …
Number of citations: 23 www.tandfonline.com
G David, Y Hervaud, B Boutevin - Phosphorus, Sulfur, and Silicon …, 2004 - Taylor & Francis
… In a three-necked, round-bottom flask were introduced 3.0 g (10.71 mmol) of ACVA, 3.86 g (25.71 mmol) of dimethyl-2-hydroxyethyl-phosphonate, and 200 ml of THF. The mechanical …
Number of citations: 11 www.tandfonline.com
P Steinbauer, A Rohatschek, O Andriotis… - European Polymer …, 2021 - Elsevier
Adhesion processes play a decisive role in the animal and human body and have been studied in great detail. Phosphorylation of serine as adhesion strategy is found in different …
Number of citations: 3 www.sciencedirect.com
T Jeanmaire, Y Hervaud, G David… - Phosphorus, Sulfur, and …, 2008 - Taylor & Francis
… Using these well-established reaction conditions, the conversions of both dimethyl 2-hydroxyethyl-phosphonate and dimethyl 3-hydroxypropylphosphonate into dimethyl(2-…
Number of citations: 7 www.tandfonline.com
C Pfaffenroth, A Winkel, W Dempwolf… - Macromolecular …, 2011 - Wiley Online Library
Copolymers of 4‐vinyl‐N‐hexylpyridinium bromide and dimethyl(2‐methacryloyloxyethyl) phosphonate self‐assemble to form ultrathin layers on titanium surfaces that show …
Number of citations: 50 onlinelibrary.wiley.com
C Bressy‐Brondino, B Boutevin… - Journal of applied …, 2002 - Wiley Online Library
Fluoropolymers with adhesive and anticorrosive properties were investigated by blending statistical phosphonated copolymers with poly(vinylidene fluoride) (PVDF). In a first part, …
Number of citations: 48 onlinelibrary.wiley.com
S Monge, B Canniccioni, G David… - … -Based Polymers: From …, 2014 - books.google.com
In recent years, phosphorus-based polymers have been widely studied1–6 as they exhibit very unusual and interesting properties. 7 Whereas the ester forms are the most available …
Number of citations: 8 books.google.com
U Quittmann, L Lecamp, W El Khatib… - Macromolecular …, 2001 - Wiley Online Library
… The resulting dimethyl-2-hydroxyethyl phosphonate reacts in a second step with methacryloyl chloride in order to form dimethyl-2-methacryloxy ethyl phosphonate. Smit et al.[13] have …
Number of citations: 55 onlinelibrary.wiley.com

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